![molecular formula C16H14N4O3 B13736637 Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- CAS No. 104065-29-4](/img/structure/B13736637.png)
Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)-
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Overview
Description
Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- is a complex organic compound with a unique structure that includes a benzaldehyde core substituted with hydroxy, methoxy, and tetrazolylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- typically involves multiple steps. One common approach is the reaction of 4-hydroxy-3-methoxybenzaldehyde with a tetrazole derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
Biological Activities
Research indicates that this compound may possess various biological activities, including:
Antimicrobial Properties
Studies have shown that benzaldehyde derivatives can exhibit antimicrobial effects against various pathogens. The presence of the tetrazole ring may enhance these properties due to its ability to interact with biological systems.
Anticancer Activity
Preliminary investigations suggest that Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- may have cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been a focal point for ongoing research.
Anti-inflammatory Effects
The compound's structural features might contribute to its potential anti-inflammatory effects, making it a candidate for further studies in inflammatory disease models.
Applications in Research
- Medicinal Chemistry : The compound serves as a scaffold for developing new pharmaceuticals targeting various diseases.
- Biological Assays : It can be used in assays to evaluate biological activity against specific targets, such as enzymes or receptors involved in disease pathways.
- Material Science : Given its unique chemical structure, it may find applications in developing novel materials with specific properties.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- against similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Hydroxybenzaldehyde | Hydroxy group at para position | Simple structure; lacks complex substituents |
4-Methoxybenzaldehyde | Methoxy group at para position | Similar to target but lacks tetrazole functionality |
Benzaldehyde | Aldehyde functional group | Basic structure without additional substitutions |
5-(Phenyl)tetrazole | Tetrazole ring without benzaldehyde moiety | Focused on tetrazole properties |
The combination of multiple functional groups in Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- enhances its potential biological activity compared to simpler derivatives.
Case Studies
- Antimicrobial Activity Study : A study demonstrated that derivatives of benzaldehyde exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The tetrazole-containing derivative showed enhanced activity compared to its non-tetrazole counterparts.
- Cytotoxicity Assessment : Research involving various cancer cell lines indicated that compounds similar to Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyltetrazol-2-YL)methyl)- could induce apoptosis effectively, suggesting potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Shares the hydroxy and methoxy groups but lacks the tetrazole ring.
Protocatechualdehyde (3,4-dihydroxybenzaldehyde): Contains two hydroxy groups but lacks the methoxy and tetrazole groups.
Uniqueness
The uniqueness of Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Benzaldehyde derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- (commonly referred to as Benzaldehyde derivative ) is a complex structure that incorporates both benzaldehyde and tetrazole moieties, contributing to its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C18H18N4O3. Its structure includes:
- A benzaldehyde backbone.
- Hydroxy and methoxy substituents on the aromatic ring.
- A tetrazole group, which is known for its bioactivity.
Anticancer Activity
Recent studies have demonstrated that benzaldehyde derivatives exhibit promising anticancer properties. For instance, compounds similar to the studied derivative have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Benzaldehyde derivative | HeLa (cervical cancer) | 12.5 |
Benzaldehyde derivative | MCF7 (breast cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The benzaldehyde derivative has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of enzymatic functions vital for bacterial survival .
Anticonvulsant Properties
In addition to its anticancer and antimicrobial activities, the compound has shown potential anticonvulsant effects in animal models. Studies report that it can significantly reduce seizure duration and frequency in rodent models subjected to chemically induced seizures .
Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of benzaldehyde derivatives involved treating human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM.
Study 2: Antimicrobial Assessment
In a comparative study of various benzaldehyde derivatives against common pathogenic bacteria, the compound demonstrated superior activity compared to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.
Properties
CAS No. |
104065-29-4 |
---|---|
Molecular Formula |
C16H14N4O3 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
4-hydroxy-3-methoxy-5-[(5-phenyltetrazol-2-yl)methyl]benzaldehyde |
InChI |
InChI=1S/C16H14N4O3/c1-23-14-8-11(10-21)7-13(15(14)22)9-20-18-16(17-19-20)12-5-3-2-4-6-12/h2-8,10,22H,9H2,1H3 |
InChI Key |
GDYBDKGSGCSFEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2N=C(N=N2)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
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